Skimmin
Overview
Description
Skimmin, also known as 7-O-β-D-glucopyranosylumbelliferone, is a glucoside of umbelliferone. It is a naturally occurring coumarin derivative found in various plants, including Hydrangea paniculata. This compound is known for its anti-inflammatory and antioxidant properties, making it a compound of interest in both medicinal and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Skimmin can be synthesized through enzymatic and whole-cell catalysis. One common method involves the use of uridine diphosphate glycosyltransferase from Bacillus licheniformis, cytochrome P450BM3 variant from Bacillus megaterium, and O-methyltransferase from Streptomyces avermitilis. These enzymes facilitate the glycosylation of umbelliferone to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant sources, particularly Hydrangea paniculata. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Skimmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, such as 7-hydroxycoumarin.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release umbelliferone and glucose.
Glycosylation: This compound can be further glycosylated to form more complex glucosides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase) are used for hydrolysis.
Glycosylation: Enzymes such as uridine diphosphate glycosyltransferase are used for glycosylation reactions
Major Products Formed
Oxidation: 7-hydroxycoumarin
Hydrolysis: Umbelliferone and glucose
Glycosylation: More complex glucosides
Scientific Research Applications
Skimmin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory, antioxidant, and renoprotective effects. .
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Skimmin exerts its effects primarily through its anti-inflammatory and antioxidant activities. It inhibits the deposition of immune complexes and reduces inflammation by modulating various molecular pathways. This compound targets enzymes and receptors involved in inflammatory responses, such as cyclooxygenase and nuclear factor-kappa B (NF-κB) pathways .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: The aglycone form of skimmin, known for its antioxidant and anti-inflammatory properties.
Esculetin: Another coumarin derivative with similar biological activities, including anti-tumor and neuroprotective effects.
Herniarin: A coumarin derivative with antibacterial and anticancer properties.
Uniqueness of this compound
This compound is unique due to its glycosylated structure, which enhances its water solubility and bioavailability compared to its aglycone form, umbelliferone. This glycosylation also contributes to its distinct pharmacological profile, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8/c16-6-10-12(18)13(19)14(20)15(23-10)21-8-3-1-7-2-4-11(17)22-9(7)5-8/h1-5,10,12-16,18-20H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAOSFFTKWUGAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871579 | |
Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-39-0 | |
Record name | Skimmin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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